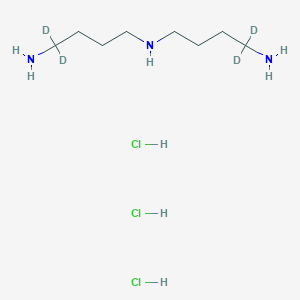
N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride is a deuterated analog of a polyamine compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can influence its chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride typically involves the deuteration of the corresponding non-deuterated polyamine. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require the use of deuterated reagents and solvents, as well as specific catalysts to facilitate the exchange of hydrogen for deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterated materials. The process must ensure high purity and yield, often requiring rigorous purification steps such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amine oxides.
Reduction: It can be reduced to form deuterated amines with lower oxidation states.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like deuterated hydrogen peroxide, and reducing agents such as deuterated lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions are deuterated analogs of the original compound, which retain the deuterium atoms in their structure. These products can have different chemical and physical properties compared to their non-deuterated counterparts.
科学的研究の応用
N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride has several scientific research applications:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics due to its deuterium content.
Biology: Employed in metabolic studies to trace the pathways of polyamine metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, where deuterated compounds can exhibit different pharmacokinetics and metabolic stability.
Industry: Utilized in the production of deuterated materials for various applications, including pharmaceuticals and advanced materials.
作用機序
The mechanism of action of N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The pathways involved may include polyamine metabolism and related signaling cascades.
類似化合物との比較
Similar Compounds
1,4-Diaminobutane-d4 dihydrochloride: A deuterated analog of putrescine, used in similar applications.
Deuterated spermidine: Another polyamine with deuterium incorporation, used in metabolic studies and cancer research.
Uniqueness
N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride is unique due to its specific deuterium incorporation pattern, which can lead to distinct chemical and biological properties. This makes it a valuable tool in research and industrial applications where deuterium effects are of interest.
特性
分子式 |
C8H24Cl3N3 |
|---|---|
分子量 |
272.7 g/mol |
IUPAC名 |
N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C8H21N3.3ClH/c9-5-1-3-7-11-8-4-2-6-10;;;/h11H,1-10H2;3*1H/i5D2,6D2;;; |
InChIキー |
ASPPINREBNQPGP-IPRCPRARSA-N |
異性体SMILES |
[2H]C([2H])(CCCNCCCC([2H])([2H])N)N.Cl.Cl.Cl |
正規SMILES |
C(CCNCCCCN)CN.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol](/img/structure/B13856965.png)

![Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)
![trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol](/img/structure/B13856991.png)
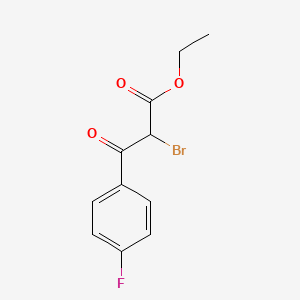
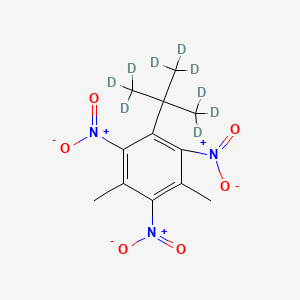
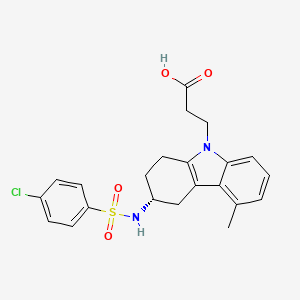
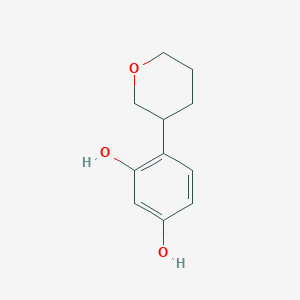
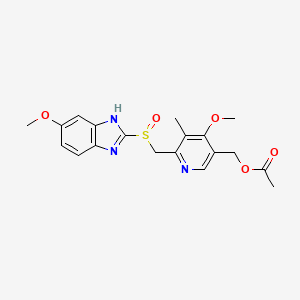
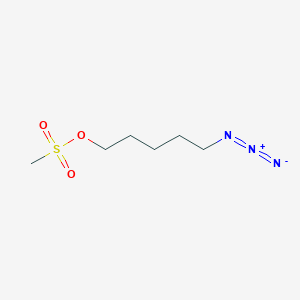
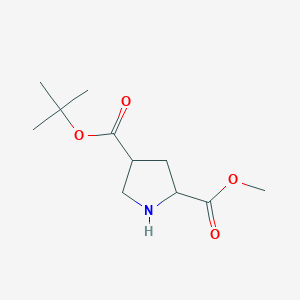
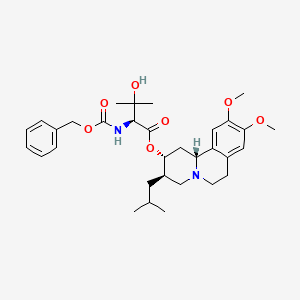
![1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13857064.png)
